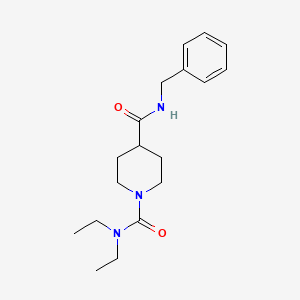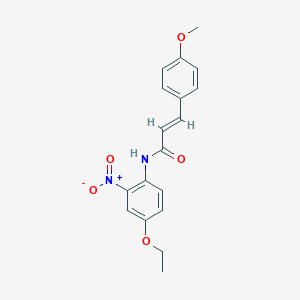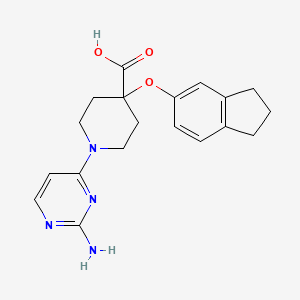![molecular formula C18H20N2O3S B5401075 Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide](/img/structure/B5401075.png)
Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide is a complex organic compound that belongs to the class of dibenzazepine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide typically involves multiple steps. The starting material, 10,11-dihydro-5H-dibenzo[b,f]azepine, is first acetylated to introduce the acetyl group at the 5-position. This intermediate is then reacted with ethanesulfonic acid chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling and function.
相似化合物的比较
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: The parent compound without the acetyl and sulfonic acid groups.
Imipramine: A tricyclic antidepressant with a similar dibenzazepine core structure.
Desipramine: Another tricyclic antidepressant closely related to imipramine.
Uniqueness
Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide is unique due to the presence of both the acetyl and sulfonic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-24(22,23)19-16-11-10-15-9-8-14-6-4-5-7-17(14)20(13(2)21)18(15)12-16/h4-7,10-12,19H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBJXMOAFCKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)
![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5401080.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)

![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)

